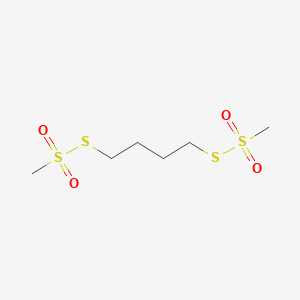

1,4-Bis(methylsulfonylsulfanyl)butane

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,4-bis(methylsulfonylsulfanyl)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O4S4/c1-13(7,8)11-5-3-4-6-12-14(2,9)10/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIISOSSRZYEECK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCCCSS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O4S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20286940 | |

| Record name | 1,4-bis(methylsulfonylsulfanyl)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55-99-2 | |

| Record name | NSC48378 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-bis(methylsulfonylsulfanyl)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The MTS Assay: A Technical Guide to a Core Method in Preclinical Research

In the landscape of preclinical drug discovery and development, the accurate assessment of cell viability and cytotoxicity is paramount. Among the arsenal of available methodologies, the MTS assay has emerged as a robust, sensitive, and high-throughput colorimetric method for quantifying viable cells. This technical guide provides an in-depth overview of the MTS assay, its applications in research, detailed experimental protocols, and the biochemical principles that underpin this widely used technique.

Core Principles of the MTS Assay

The MTS assay is centered around the cellular reduction of a tetrazolium salt, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), into a soluble formazan product. This bioreduction is carried out by dehydrogenase enzymes in metabolically active cells, primarily through the action of NADPH or NADH. The resulting formazan dye is soluble in cell culture medium and imparts a color change that can be quantified by measuring the absorbance at a specific wavelength, typically between 490 and 500 nm. The intensity of the color is directly proportional to the number of viable cells in the culture, providing a reliable measure of cell proliferation or cytotoxicity.[1]

Applications in Research and Drug Development

The versatility and reliability of the MTS assay make it a cornerstone technique in various research domains:

-

Oncology Research: The assay is extensively used to evaluate the cytotoxic effects of novel anti-cancer agents. By treating cancer cell lines with varying concentrations of a drug, researchers can determine its efficacy in inhibiting cell growth and inducing cell death.[2][3]

-

Drug Discovery and High-Throughput Screening: The simple, add-and-read format of the MTS assay lends itself to high-throughput screening (HTS) of large compound libraries to identify potential drug candidates that modulate cell viability.[2]

-

Toxicology and Safety Assessment: It is employed to assess the cytotoxic potential of chemical compounds and environmental toxins, providing crucial data for safety and risk assessment.[2]

-

Stem Cell and Regenerative Medicine: The assay is valuable for monitoring the health and proliferation of stem cell cultures, which is critical for the advancement of regenerative therapies.[2]

Quantitative Data Summary

The following table summarizes typical quantitative parameters and expected outcomes in an MTS assay designed to assess the cytotoxicity of a compound.

| Parameter | Value/Range | Description |

| Cell Seeding Density | 1,000 - 100,000 cells/well | Dependent on cell type and growth rate. |

| Compound Concentration | Varies (e.g., 0.1 nM - 100 µM) | A range of concentrations is used to determine the dose-response curve. |

| Incubation Time | 24 - 72 hours | The duration of exposure to the test compound. |

| MTS Reagent Incubation | 30 minutes - 4 hours | Time for the conversion of MTS to formazan. |

| Absorbance Wavelength | 490 - 500 nm | The wavelength at which the formazan product is measured.[1] |

| IC50 Value | Compound-specific | The concentration of a drug that inhibits cell growth by 50%. |

Experimental Protocol

This section provides a detailed methodology for performing a typical MTS assay to evaluate the effect of a test compound on cell viability.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well microtiter plates

-

Test compound stock solution

-

MTS reagent solution

-

Microplate reader capable of measuring absorbance at 490-500 nm

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells in a 96-well plate at a predetermined density in a final volume of 100 µL of complete culture medium per well.

-

Include wells for "cells only" (positive control) and "medium only" (blank).

-

Incubate the plate overnight at 37°C in a humidified, 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the medium from the wells (or add compound directly if using a small volume).

-

Add 100 µL of the diluted compound solutions to the appropriate wells. Add fresh medium to the control wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTS Assay:

-

Following the treatment period, add 20 µL of the MTS reagent directly to each well.

-

Incubate the plate for 1 to 4 hours at 37°C. The optimal incubation time may vary depending on the cell type and density and should be determined empirically.

-

After incubation, briefly shake the plate to ensure uniform color distribution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the "medium only" blank wells from all other absorbance readings.

-

Calculate the percentage of cell viability for each treatment condition relative to the untreated control cells using the following formula: % Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100

-

Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

-

Visualizing the Workflow and Principle

The following diagrams illustrate the experimental workflow and the biochemical principle of the MTS assay.

Caption: Experimental workflow of the MTS assay.

Caption: Biochemical principle of the MTS assay.

References

An In-depth Technical Guide to 1,4-Bis(methylsulfonylsulfanyl)butane and Related Compounds

A Note to the Reader: This document aims to provide a comprehensive overview of the chemical properties and structure of 1,4-Bis(methylsulfonylsulfanyl)butane. However, a thorough search of available scientific literature and chemical databases reveals a significant lack of specific information on this particular compound. The data presented herein primarily pertains to two structurally related, yet distinct, molecules: 1,4-Bis(methylsulfonyl)butane and 1,4-Bis(methylsulfanyl)butane . The structural differences are illustrated below. It is crucial for researchers, scientists, and drug development professionals to be aware of these distinctions when considering their work.

Structural Clarification

The key difference between these compounds lies in the nature of the sulfur linkage.

-

This compound (Requested Compound - Data Not Available): Features a disulfide bond connected to a sulfonyl group.

-

Structure: CH₃SO₂-S-S-(CH₂)₄-S-S-SO₂CH₃

-

-

1,4-Bis(methylsulfonyl)butane (Data Available): Contains sulfonyl groups directly attached to the butane chain.

-

Structure: CH₃SO₂-(CH₂)₄-SO₂CH₃

-

-

1,4-Bis(methylsulfanyl)butane (Data Available): Contains thioether (sulfide) linkages.

-

Structure: CH₃S-(CH₂)₄-SCH₃

-

1,4-Bis(methylsulfonyl)butane

CAS Number: 7040-87-1[1]

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₄O₄S₂ | [1] |

| Molecular Weight | 214.3 g/mol | [1] |

| Density | 1.263 g/cm³ | [1] |

| Boiling Point | 473.4°C at 760 mmHg | [1] |

| Flash Point | 324.2°C | [1] |

| Melting Point | Not Available | [1] |

Structure

The structure of 1,4-Bis(methylsulfonyl)butane consists of a central four-carbon butane chain flanked by two methylsulfonyl groups.

Caption: Molecular structure of 1,4-Bis(methylsulfonyl)butane.

1,4-Bis(methylsulfanyl)butane

Also known as 1,4-Bis(methylthio)butane or 2,7-Dithiaoctane .[2]

CAS Number: 15394-33-9[2][3][4]

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₄S₂ | [3] |

| Molecular Weight | 150.31 g/mol | [3] |

| IUPAC Name | 1,4-bis(methylsulfanyl)butane | [3] |

| Density | 0.966 g/cm³ | [4] |

| Boiling Point | 209.9°C at 760 mmHg | [4] |

| Physical Form | Liquid | [3] |

| Storage Temperature | Room Temperature | [3] |

Structure

The structure of 1,4-Bis(methylsulfanyl)butane consists of a central four-carbon butane chain with a methylsulfanyl (or methylthio) group attached to each end.

Caption: Molecular structure of 1,4-Bis(methylsulfanyl)butane.

Experimental Protocols

Due to the limited specific data available for This compound , no established experimental protocols for its synthesis, purification, or analysis can be provided.

For the related compounds, general synthetic strategies can be inferred from their structures. For instance, 1,4-Bis(methylsulfanyl)butane could potentially be synthesized via the reaction of 1,4-dihalobutane with sodium thiomethoxide. However, without specific literature procedures, detailed protocols cannot be outlined.

Signaling Pathways and Biological Activity

There is no information available in the searched databases regarding the biological activity or involvement in signaling pathways for This compound , 1,4-Bis(methylsulfonyl)butane , or 1,4-Bis(methylsulfanyl)butane .

Conclusion

This technical guide has compiled the available chemical and structural data for compounds related to the requested This compound . It is evident that this specific compound is not well-characterized in public databases. Researchers interested in this molecule may need to undertake its synthesis and characterization as a novel compound. The information on 1,4-Bis(methylsulfonyl)butane and 1,4-Bis(methylsulfanyl)butane is provided to aid in understanding structurally similar compounds. It is imperative to exercise caution and precision in chemical nomenclature to ensure the correct substances are being investigated.

References

The Cysteine-Specific Reactivity of Methanethiosulfonate Reagents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and applications of methanethiosulfonate (MTS) reagents in protein chemistry and drug development. MTS reagents are a class of sulfhydryl-reactive compounds that exhibit remarkable specificity for cysteine residues, enabling precise protein modification and functional analysis. This guide details their reaction mechanism, summarizes key quantitative data, provides detailed experimental protocols, and illustrates important concepts with clear diagrams.

Core Principles of MTS Reagent Reactivity

Methanethiosulfonate reagents react specifically with the thiol group (-SH) of cysteine residues to form a disulfide bond (-S-S-R). This reaction is highly efficient and proceeds rapidly under mild physiological conditions, making MTS reagents superior to many traditional sulfhydryl-modifying agents like iodoacetates and maleimides.[1] The reaction is also reversible through the addition of reducing agents such as dithiothreitol (DTT), which allows for controlled modification and removal of the label.[1]

The intrinsic reactivity of MTS reagents with free thiols is in the order of 10^5 M-1 sec-1.[1] The by-product of this reaction, methanesulfinic acid, readily decomposes into volatile products that do not interfere with the stability of the newly formed disulfide bond or the protein's function.[1]

The rate of modification of a cysteine residue within a protein by an MTS reagent is influenced by several factors:

-

Accessibility: The cysteine residue must be accessible to the solvent and the MTS reagent. Cysteines buried within the protein core will react much slower or not at all compared to surface-exposed residues.[1]

-

Local Electrostatic Environment: The charge of both the MTS reagent and the local environment of the cysteine residue can influence the reaction rate.[2]

-

Protein Conformation: The reactivity of a cysteine can change depending on the conformational state of the protein. This property is exploited to study dynamic processes like ion channel gating.[1]

Quantitative Data on Common MTS Reagents

A variety of MTS reagents are commercially available, each with distinct properties that make them suitable for different applications. The choice of reagent often depends on the specific experimental question, such as probing charge effects, steric hindrance, or introducing a fluorescent or biotin tag.

| Reagent Name | Abbreviation | Charge | Molecular Weight ( g/mol ) | Key Properties & Applications |

| (2-Aminoethyl) methanethiosulfonate hydrobromide | MTSEA | Positive | 236.16 | Membrane permeable; used to probe channel lining and accessibility.[1][3] |

| [2-(Trimethylammonium)ethyl] methanethiosulfonate bromide | MTSET | Positive | 278.23 | Membrane impermeant; ideal for probing the extracellular face of membrane proteins.[1][4] |

| Sodium (2-sulfonatoethyl) methanethiosulfonate | MTSES | Negative | 224.22 | Membrane impermeant; used to investigate the role of negative charges in protein function.[1][5] |

| Methyl methanethiosulfonate | MMTS | Neutral | 126.20 | Small, membrane-permeable reagent used for blocking cysteine residues and studying redox regulation.[3][6] |

| Reagent | Relative Reactivity with Thiols | Half-life in Aqueous Solution (pH 7.5, RT) |

| MTSET | ~2.5x MTSEA, ~10x MTSES | ~10 minutes |

| MTSEA | - | ~15 minutes[7] |

| MTSES | - | ~20 minutes[5][7] |

Experimental Protocols

Site-Directed Cysteine Mutagenesis

The introduction of a cysteine residue at a specific position is a prerequisite for many applications of MTS reagents, most notably the Substituted Cysteine Accessibility Method (SCAM). The QuikChange™ site-directed mutagenesis protocol is a widely used and reliable method for this purpose.

Materials:

-

Plasmid DNA containing the gene of interest

-

Mutagenic primers (forward and reverse) containing the desired cysteine codon

-

High-fidelity DNA polymerase (e.g., PfuUltra or Phusion)

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells

-

Appropriate antibiotics and growth media

Protocol:

-

Primer Design: Design complementary forward and reverse primers, 25-45 bases in length, containing the desired mutation in the center. The melting temperature (Tm) should be ≥ 78°C.[8]

-

PCR Amplification:

-

Set up a PCR reaction containing the template plasmid, mutagenic primers, dNTPs, and a high-fidelity DNA polymerase.

-

A typical cycling protocol is:

-

Initial denaturation: 98°C for 30 seconds

-

12-18 cycles of:

-

Denaturation: 98°C for 30 seconds

-

Annealing: 55°C for 1 minute (can be optimized)

-

Extension: 72°C for 1 minute/kb of plasmid length

-

-

Final extension: 72°C for 5-10 minutes

-

Hold at 10°C[9]

-

-

-

DpnI Digestion: Add 1 µL of DpnI enzyme directly to the PCR product and incubate at 37°C for 1-2 hours. DpnI digests the parental methylated template DNA, leaving the newly synthesized, unmethylated, mutated plasmid.[8][9]

-

Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.[8]

-

Selection and Sequencing: Plate the transformed cells on selective agar plates containing the appropriate antibiotic. Pick individual colonies, grow overnight cultures, and isolate the plasmid DNA. Verify the desired mutation by DNA sequencing.

Protein Labeling with MTS Reagents

This protocol describes the general procedure for labeling a purified protein with an MTS reagent.

Materials:

-

Purified protein with an accessible cysteine residue

-

MTS reagent of choice

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Reducing agent (e.g., DTT) for control experiments

-

Desalting column or dialysis membrane

-

Method for confirming labeling (e.g., mass spectrometry, SDS-PAGE with a fluorescent MTS reagent)

Protocol:

-

Protein Preparation: Ensure the protein is in a buffer free of reducing agents. If necessary, remove any reducing agents by dialysis or using a desalting column.

-

Reagent Preparation: Prepare a fresh stock solution of the MTS reagent in an appropriate solvent (e.g., water or DMSO for non-charged reagents) immediately before use.[1]

-

Labeling Reaction:

-

Add the MTS reagent to the protein solution at a molar excess (typically 10-20 fold).

-

Incubate the reaction for a specific time (e.g., 15 minutes to 2 hours) at a controlled temperature (e.g., room temperature or 4°C). The optimal time and temperature should be determined empirically.[10]

-

-

Quenching the Reaction (Optional): The reaction can be stopped by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to consume the excess MTS reagent.

-

Removal of Excess Reagent: Remove the unreacted MTS reagent and by-products by dialysis or using a desalting column.[10]

-

Confirmation of Labeling:

-

Mass Spectrometry: Analyze the molecular weight of the labeled protein. An increase in mass corresponding to the attached MTS reagent confirms labeling.

-

SDS-PAGE: If a fluorescent MTS reagent is used, the labeled protein can be visualized by fluorescence imaging of the gel.

-

Functional Assay: Assess a known function of the protein that is expected to be altered by the modification of the target cysteine.

-

Substituted-Cysteine Accessibility Method (SCAM)

SCAM is a powerful technique to map the topology of membrane proteins and to identify residues lining aqueous channels or binding pockets.

Materials:

-

A series of single-cysteine mutants of the protein of interest, expressed in a suitable system (e.g., Xenopus oocytes, HEK293 cells).

-

A cysteine-less version of the protein as a negative control.[11]

-

Membrane-impermeant MTS reagents (e.g., MTSET, MTSES).[11]

-

Functional assay to measure protein activity (e.g., patch-clamp electrophysiology for ion channels, substrate uptake assay for transporters).[12]

Protocol:

-

Protein Expression: Express the single-cysteine mutants and the cysteine-less control in the chosen expression system.

-

Baseline Functional Measurement: Measure the baseline activity of each mutant before exposure to the MTS reagent. For ion channels, this would be the ionic current in the absence of the reagent.[12]

-

Application of MTS Reagent: Apply the membrane-impermeant MTS reagent to the extracellular or intracellular side of the membrane, depending on the hypothesis being tested. Use a concentration and duration known to be effective (e.g., 1 mM MTSET for 1-5 minutes).[1]

-

Washout: Thoroughly wash away the MTS reagent.[12]

-

Post-Modification Functional Measurement: Measure the activity of the protein again after the washout step.

-

Data Analysis:

-

For each mutant, calculate the percentage change in activity after MTS treatment.

-

A significant and irreversible change in function indicates that the introduced cysteine was accessible to the MTS reagent and that its modification altered protein activity.[12]

-

The cysteine-less control should show no significant irreversible change in activity, confirming that the observed effects are specific to the introduced cysteine.[13]

-

The rate of modification can be determined by applying the MTS reagent for varying durations. This rate provides information about the accessibility of the cysteine residue.[2]

-

-

Control Experiments:

-

Reversibility: After modification, apply a reducing agent like DTT to see if the original function is restored. This confirms that the effect was due to the formation of a disulfide bond.

-

Protection Experiments: Perform the MTS modification in the presence of a known ligand or substrate that binds to the pocket being studied. If the ligand protects the cysteine from modification, it suggests that the cysteine is located within or near the binding site.[12]

-

Visualizations

The following diagrams illustrate key concepts related to the use of MTS reagents.

References

- 1. ttuhsc.edu [ttuhsc.edu]

- 2. researchgate.net [researchgate.net]

- 3. interchim.fr [interchim.fr]

- 4. biotium.com [biotium.com]

- 5. biotium.com [biotium.com]

- 6. Identification of cysteines involved in the effects of methanethiosulfonate reagents on human equilibrative nucleoside transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. usbio.net [usbio.net]

- 8. research.cbc.osu.edu [research.cbc.osu.edu]

- 9. ProtocolsQuickChange < Lab < TWiki [barricklab.org]

- 10. Nitroxide Labeling of Proteins and the Determination of Paramagnetic Relaxation Derived Distance Restraints for NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method [bio-protocol.org]

- 12. Cysteine-accessibility analysis of transmembrane domains 11–13 of human concentrative nucleoside transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Butane-Derived Bifunctional Sulfur Compounds

A Note to the Reader: The compound "1,4-Bis(methylsulfonylsulfanyl)butane" was not found in comprehensive searches of chemical databases. It is possible that this is a novel or exceptionally rare compound, or that the name contains a typographical error. This guide will focus on two closely related, well-documented compounds: 1,4-Bis(methylsulfonyl)butane and 1,4-Bis(methylsulfanyl)butane . The structural and naming similarities suggest that information on these compounds may be relevant to the original query.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comparative overview of these two key chemical compounds.

1,4-Bis(methylsulfonyl)butane

Chemical Abstracts Service (CAS) Number: 7040-87-1[1]

Synonyms:

-

Butane, 1,4-bis(methylsulfonyl)-

Chemical and Physical Properties

The following table summarizes the key quantitative data for 1,4-Bis(methylsulfonyl)butane.

| Property | Value | Source |

| Molecular Formula | C6H14O4S2 | [1] |

| Molecular Weight | 214.303 g/mol | |

| Density | 1.263 g/cm³ | |

| Boiling Point | 473.4°C at 760 mmHg | |

| Flash Point | 324.2°C |

Experimental Protocols

Conceptual Synthesis Workflow:

The synthesis of 1,4-Bis(methylsulfonyl)butane can be logically envisioned as a two-step process starting from 1,4-dihalobutane.

Caption: Conceptual synthesis of 1,4-Bis(methylsulfonyl)butane.

1,4-Bis(methylsulfanyl)butane

Chemical Abstracts Service (CAS) Number: 15394-33-9[2][3][4][5]

Synonyms:

Chemical and Physical Properties

The following table summarizes the key quantitative data for 1,4-Bis(methylsulfanyl)butane.

| Property | Value | Source |

| Molecular Formula | C6H14S2 | [5][6] |

| Molecular Weight | 150.305 g/mol | [5][6] |

| Density | 0.966 g/cm³ | [3][4] |

| Boiling Point | 209.9°C at 760 mmHg | [3][4] |

| IUPAC Name | 1,4-bis(methylsulfanyl)butane | [2] |

Experimental Protocols

Synthesis of 1,4-Bis(methylsulfanyl)butane:

A common method for the synthesis of thioethers like 1,4-Bis(methylsulfanyl)butane is through a nucleophilic substitution reaction.

Detailed Methodology:

-

Reactants: The primary precursors for this synthesis are a 1,4-dihalobutane (e.g., 1,4-dibromobutane or 1,4-dichlorobutane) and a methylthiolate salt, such as sodium thiomethoxide.[4]

-

Solvent: A suitable polar aprotic solvent, such as dimethylformamide (DMF) or ethanol, is typically used to dissolve the reactants.

-

Procedure: a. The 1,4-dihalobutane is dissolved in the chosen solvent in a reaction flask. b. Sodium thiomethoxide is added portion-wise to the solution while stirring. The reaction is typically carried out at room temperature or with gentle heating to facilitate the reaction. c. The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC). d. Upon completion, the reaction mixture is worked up. This usually involves quenching the reaction with water and extracting the product with an organic solvent. e. The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product. f. Purification can be achieved through distillation or column chromatography to obtain pure 1,4-Bis(methylsulfanyl)butane.

Logical Workflow for Synthesis:

Caption: Experimental workflow for the synthesis of 1,4-Bis(methylsulfanyl)butane.

References

- 1. chembk.com [chembk.com]

- 2. 1,4-bis(methylsulfanyl)butane | 15394-33-9 [sigmaaldrich.com]

- 3. Synthesis of Bis(Isoxazol-4-Ylmethylsulfanyl)Alkanes and Some Metal Complexes as a Hepatoprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Butane,1,4-bis(methylthio)- | CAS#:15394-33-9 | Chemsrc [chemsrc.com]

- 5. Butane, 1,4-bis(methylthio)- [webbook.nist.gov]

- 6. 1,4-BS (1,4-Butane Sultone) | CAS 1633-83-6 - Products - Hopax Fine Chemicals [hopaxfc.com]

The Core Principle of Disulfide Bond Formation with MTS-4-MTS: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the fundamental principles and practical applications of 3,6,9,12-Tetraoxatetradecane-1,14-diyl bismethanethiosulfonate, a homobifunctional crosslinking agent commonly referred to as MTS-4-MTS or MTS-(PEG)4-MTS. This reagent is a powerful tool for elucidating protein structure, dynamics, and interactions by forming covalent disulfide bonds between cysteine residues.

Core Principle of Disulfide Bond Formation

The fundamental principle of disulfide bond formation with MTS-4-MTS lies in the high reactivity of its methanethiosulfonate (MTS) groups towards sulfhydryl (thiol) groups of cysteine residues. This reaction, known as a thiol-disulfide exchange, results in the formation of a stable disulfide bond, covalently linking the target cysteine residues.

The MTS-4-MTS molecule consists of two MTS reactive groups connected by a flexible hydrophilic polyethylene glycol (PEG) spacer containing four oxygen atoms. This spacer arm dictates the distance between the two reactive sites, allowing for the crosslinking of cysteine residues that are spatially proximal within a protein or between interacting proteins.

The reaction proceeds through a nucleophilic attack of a deprotonated cysteine's sulfhydryl group on the sulfur atom of the methanethiosulfonate group. This results in the formation of a new disulfide bond between the cysteine residue and the MTS-4-MTS linker, with the concomitant release of methanesulfinic acid as a byproduct. When both MTS groups of a single MTS-4-MTS molecule react with two different cysteine residues, a covalent crosslink is formed.

The Architect's Toolkit: A Technical Guide to Homobifunctional Cross-Linkers in Structural Biology

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of structural biology, understanding the three-dimensional architecture of proteins and their complexes is paramount to deciphering their function. Homobifunctional cross-linkers have emerged as powerful chemical tools, acting as molecular rulers to provide crucial distance constraints that illuminate protein conformation, map interaction interfaces, and stabilize transient complexes. This in-depth technical guide explores the core applications of these reagents, providing detailed experimental protocols and a quantitative overview of their properties to empower researchers in their structural investigations.

Introduction to Homobifunctional Cross-Linkers

Homobifunctional cross-linkers are reagents possessing two identical reactive groups, enabling them to covalently link two similar functional groups on proteins.[1] The most common targets are the primary amines of lysine residues and the N-terminus of polypeptides, due to their frequent presence on protein surfaces. By tethering amino acids that are spatially proximal, these cross-linkers provide valuable distance constraints for structural modeling.[2][3] The distance between the linked residues is defined by the length of the cross-linker's spacer arm.[2][4]

The applications of homobifunctional cross-linkers in structural biology are multifaceted:

-

Mapping Protein-Protein Interactions: By capturing both stable and transient interactions, these reagents help to identify binding partners and delineate the contact surfaces within protein complexes.[1][5]

-

Probing Protein Conformation and Dynamics: Intramolecular cross-links provide insights into the tertiary structure of proteins and can be used to study conformational changes upon ligand binding or other stimuli.[6][7]

-

Stabilizing Protein Complexes: The covalent linkages introduced by cross-linkers can stabilize weak or transient interactions, facilitating their purification and structural characterization by techniques like cryo-electron microscopy (cryo-EM).[1]

Properties of Common Homobifunctional Cross-Linkers

The choice of cross-linker is critical for a successful experiment and depends on factors such as the desired spacer arm length, the reactivity of the target functional groups, and whether the cross-link needs to be cleavable for subsequent analysis. The following table summarizes the properties of several widely used amine-reactive homobifunctional cross-linkers.

| Cross-Linker | Abbreviation | Reactive Group | Spacer Arm Length (Å) | Cleavable? | Water-Soluble? | Membrane Permeable? |

| Disuccinimidyl suberate | DSS | NHS ester | 11.4 | No | No | Yes |

| Bis(sulfosuccinimidyl) suberate | BS3 | Sulfo-NHS ester | 11.4 | No | Yes | No |

| Disuccinimidyl glutarate | DSG | NHS ester | 7.7 | No | No | Yes |

| Dithiobis(succinimidyl propionate) | DSP | NHS ester | 12.0 | Yes (Disulfide bond) | No | Yes |

| 3,3'-Dithiobis(sulfosuccinimidyl propionate) | DTSSP | Sulfo-NHS ester | 12.0 | Yes (Disulfide bond) | Yes | No |

| Ethylene glycol bis(succinimidyl succinate) | EGS | NHS ester | 16.1 | Yes (Hydroxylamine) | No | Yes |

| Ethylene glycol bis(sulfosuccinimidyl succinate) | Sulfo-EGS | Sulfo-NHS ester | 16.1 | Yes (Hydroxylamine) | Yes | No |

Data compiled from multiple sources.[1][4][8][9][10][11]

Experimental Protocols

The successful application of homobifunctional cross-linkers relies on carefully optimized experimental protocols. The following sections provide detailed methodologies for in vitro and in vivo cross-linking, followed by the essential steps for mass spectrometry-based identification of cross-linked peptides.

In Vitro Cross-Linking of Purified Proteins or Protein Complexes

This protocol is suitable for studying the structure of a purified protein or the interactions within a reconstituted protein complex.

Materials:

-

Purified protein/protein complex in a suitable buffer (e.g., HEPES, PBS), pH 7.2-8.0.

-

Homobifunctional cross-linker (e.g., DSS, BS3).

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.5).

-

SDS-PAGE analysis reagents.

Procedure:

-

Prepare the Protein Sample: Ensure the protein sample is in a buffer free of primary amines (e.g., Tris) that would compete with the cross-linking reaction. The protein concentration should be optimized, typically in the range of 0.1-2 mg/mL.

-

Prepare the Cross-Linker Stock Solution: Immediately before use, dissolve the cross-linker in a dry, amine-free organic solvent like DMSO to a high concentration (e.g., 10-25 mM).

-

Cross-Linking Reaction: Add the cross-linker stock solution to the protein sample to achieve the desired final concentration. A common starting point is a 20- to 500-fold molar excess of the cross-linker over the protein.[12] Incubate the reaction mixture for 30-60 minutes at room temperature or on ice.

-

Quench the Reaction: Stop the cross-linking reaction by adding a quenching solution to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with and consume any excess cross-linker. Incubate for 15 minutes.

-

Analyze the Results: Analyze the cross-linked products by SDS-PAGE to observe the formation of higher molecular weight species, indicating successful cross-linking.

In Vivo Cross-Linking in Cultured Cells

This protocol allows for the study of protein interactions within their native cellular environment.

Materials:

-

Cultured cells.

-

Phosphate-buffered saline (PBS).

-

Membrane-permeable homobifunctional cross-linker (e.g., DSS, DSG).

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.5).

-

Cell lysis buffer.

Procedure:

-

Cell Preparation: Wash the cultured cells several times with PBS to remove any amine-containing media components.

-

Cross-Linking Reaction: Resuspend the cells in PBS and add the membrane-permeable cross-linker to a final concentration of 1-2 mM.[13] Incubate the cells for 10-30 minutes at room temperature.[12]

-

Quench the Reaction: Pellet the cells by centrifugation and wash them with PBS containing a quenching solution (e.g., 20-50 mM Tris-HCl) to stop the reaction.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer to extract the cross-linked protein complexes.

-

Downstream Analysis: The cell lysate can then be used for immunoprecipitation to enrich for a specific protein and its cross-linked partners, followed by SDS-PAGE and mass spectrometry analysis.

Cross-Linking Mass Spectrometry (XL-MS) Workflow

The identification of the specific amino acid residues that have been cross-linked is achieved through mass spectrometry. This technique, known as XL-MS, provides the precise distance constraints used in structural modeling.[2][14]

Caption: General workflow for cross-linking mass spectrometry (XL-MS).

Proteolytic Digestion

After cross-linking, the protein sample is subjected to enzymatic digestion, typically with trypsin, to generate a complex mixture of linear and cross-linked peptides.[14][15]

Procedure:

-

Denature the cross-linked protein sample by heating or using denaturants like urea.

-

Reduce disulfide bonds with DTT and alkylate with iodoacetamide.

-

Digest the proteins with trypsin (or another protease) overnight at 37°C.

LC-MS/MS Analysis

The resulting peptide mixture is then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[14][16] The mass spectrometer measures the mass-to-charge ratio of the peptides and fragments them to determine their amino acid sequence.

Data Analysis and Cross-Link Identification

Specialized software is required to analyze the complex MS/MS spectra and identify the cross-linked peptides.[3][14] These programs search a protein sequence database for pairs of peptides whose combined mass, plus the mass of the cross-linker, matches the precursor mass of a fragmented ion.[17] The fragmentation pattern is then used to confirm the identity of the two peptides and the specific sites of cross-linking.

Caption: Logical workflow for identifying cross-linked peptides from MS/MS data.

Integration with Computational Modeling

The distance constraints obtained from XL-MS experiments are invaluable for computational modeling of protein structures and complexes.[2][18] These experimental restraints guide the modeling process, helping to resolve ambiguities and increase the accuracy of the final models.[19][20]

Caption: Integration of XL-MS data with computational structural modeling.

Conclusion

Homobifunctional cross-linkers, in conjunction with mass spectrometry, provide a powerful and versatile approach for probing the structural landscape of proteins and their assemblies. By furnishing crucial distance information, this methodology complements higher-resolution techniques like X-ray crystallography and cryo-EM, offering a more dynamic view of protein architecture in solution and even within the complex environment of the cell. For researchers in basic science and drug development, a thorough understanding and application of these tools can unlock new insights into protein function and guide the design of novel therapeutics.

References

- 1. scbt.com [scbt.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]

- 7. Crosslinking Applications | Thermo Fisher Scientific - GT [thermofisher.com]

- 8. covachem.com [covachem.com]

- 9. Protein Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Chemistry of Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. Homobifunctional Crosslinkers [proteochem.com]

- 12. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - KR [thermofisher.com]

- 13. Cross-linking Measurements of In Vivo Protein Complex Topologies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Mass spectrometric analysis of cross-linking sites for the structure of proteins and protein complexes - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 18. Computational investigation of kinetics of cross-linking reactions in proteins: importance in structure prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. Crosslinking Constraints and Computational Models as Complementary Tools in Modeling the Extracellular Domain of the Glycine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of Methanethiosulfonate (MTS) Reagents in Aqueous Buffers

Disclaimer: The term "MTS-4-MTS" does not correspond to a standard chemical identifier found in the public domain. This guide will focus on the general solubility and stability of methanethiosulfonate (MTS) reagents, which are widely used by researchers, scientists, and drug development professionals. It is assumed that "MTS" in the user's query refers to this class of compounds.

Methanethiosulfonates (MTS) are a class of sulfhydryl-reactive compounds pivotal in protein chemistry and drug development for studying protein structure and function. They react specifically with cysteine residues to form disulfide bonds, a process that is reversible with the addition of reducing agents like dithiothreitol (DTT).[1][2] Their utility, however, is intrinsically linked to their solubility and stability in the aqueous buffers used for biological experiments.

Solubility of MTS Reagents

The solubility of MTS reagents is primarily determined by their chemical structure, particularly the nature of the R-group attached to the thiosulfonate moiety. Solubility dictates the choice of solvent for stock solutions and the final concentration achievable in aqueous experimental media.

Key Factors Influencing Solubility:

-

Charge: Charged MTS reagents, such as MTSEA, MTSET, and MTSES, are generally soluble in water and aqueous buffers.[1]

-

Polarity and Size: Non-charged MTS reagents, especially those with long alkyl chains like n-octyl-MTS and n-decyl-MTS, exhibit limited aqueous solubility and typically require the use of organic co-solvents.[1][3] Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of these less soluble MTS compounds.[1][3]

Table 1: Solubility of Common MTS Reagents

| MTS Reagent | Common Abbreviation | Type | Aqueous Solubility | Organic Solvent Solubility |

| 2-Aminoethyl methanethiosulfonate | MTSEA | Charged | Soluble in water.[1] | Soluble in Ethanol, Methanol.[1] |

| [2-(Trimethylammonium)ethyl] methanethiosulfonate | MTSET | Charged | Soluble in water.[1] | Soluble in DMF, DMSO, Hot Ethanol, Methanol.[1] |

| Sodium (2-sulfonatoethyl) methanethiosulfonate | MTSES | Charged | Approx. 10 mg/mL in PBS (pH 7.2).[4] | Soluble in DMSO and dimethylformamide (approx. 20 mg/mL).[4] |

| Methyl methanethiosulfonate | MMTS | Non-charged | Membrane-permeable, suggesting some aqueous solubility.[5] | Soluble in organic solvents. |

| n-Hexyl-MTS | - | Non-charged | Limited aqueous solubility.[3] | Stock solutions typically prepared in DMSO.[3] |

| n-Octyl-MTS | - | Non-charged | Limited aqueous solubility.[3] | Stock solutions typically prepared in DMSO.[3] |

| n-Decyl-MTS | - | Non-charged | Limited aqueous solubility.[3] | Stock solutions typically prepared in DMSO.[3] |

Stability of MTS Reagents in Aqueous Buffers

A critical consideration when working with MTS reagents is their propensity to hydrolyze in aqueous solutions. This degradation is a significant factor as it reduces the concentration of the active reagent available to react with target sulfhydryl groups. The rate of hydrolysis is highly dependent on the pH of the buffer.

Key Factors Influencing Stability:

-

pH: MTS reagents are more stable in acidic conditions and decompose rapidly in neutral to basic buffers.[1][6] The rate of hydrolysis increases with pH.[1]

-

Nucleophiles: The presence of nucleophiles in the buffer can accelerate the degradation of MTS reagents.[1][2]

-

Temperature: While specific quantitative data is sparse in the provided results, chemical reaction rates, including hydrolysis, generally increase with temperature.

Due to their instability, it is strongly recommended that aqueous solutions of MTS reagents be prepared fresh immediately before use.[1][2][3] Storing aqueous solutions, even for a day, is not advised.[4] While solutions in distilled water may appear stable for a few hours at 4°C, their stability in buffered solutions is significantly lower.[1][2]

Table 2: Stability (Half-life) of MTS Reagents in Aqueous Buffers

| MTS Reagent | Common Abbreviation | pH | Temperature | Half-life (approx.) |

| 2-Aminoethyl methanethiosulfonate | MTSEA | 7.0 | 20°C | 12 minutes[1] |

| 6.0 | 20°C | 92 minutes[1] | ||

| [2-(Trimethylammonium)ethyl] methanethiosulfonate | MTSET | 7.0 | 20°C | 11.2 minutes[1] |

| 6.0 | 20°C | 55 minutes[1] | ||

| Unspecified MTS Reagent | - | 7.0 | 20°C | 370 minutes[1] |

Experimental Protocols

Protocol for Determining Aqueous Solubility

This protocol outlines a general method for determining the equilibrium solubility of an MTS reagent in a specific aqueous buffer, often referred to as the shake-flask method.

-

Preparation:

-

Select the aqueous buffer of interest (e.g., phosphate-buffered saline, Tris buffer) and adjust to the desired pH.

-

Ensure the buffer is filtered and degassed to remove any particulates and dissolved gases.

-

-

Equilibration:

-

Add an excess amount of the solid MTS reagent to a known volume of the buffer in a sealed container (e.g., a glass vial with a screw cap). The presence of undissolved solid is necessary to ensure saturation.

-

Agitate the mixture at a constant, controlled temperature for a sufficient period to reach equilibrium. This can range from several hours to days, depending on the compound. For MTS reagents, which are unstable, this method is best suited for quickly dissolving compounds, and the stability must be considered in the interpretation of the results.

-

-

Phase Separation:

-

After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:

-

Centrifugation: Pellet the excess solid.

-

Filtration: Use a syringe filter with a material that does not bind the compound of interest.

-

-

-

Quantification:

-

Carefully take a precise aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent if necessary.

-

Analyze the concentration of the MTS reagent in the diluted sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for any dilution factors. This value represents the equilibrium solubility under the tested conditions.

-

Protocol for Assessing Stability in Aqueous Buffer

This protocol describes a method to determine the degradation kinetics of an MTS reagent in an aqueous buffer over time.

-

Solution Preparation:

-

Prepare a stock solution of the MTS reagent in an appropriate solvent (e.g., DMSO for non-water-soluble reagents, or directly in the buffer for soluble ones if prepared immediately).

-

Prepare the desired aqueous buffer and bring it to the target temperature.

-

-

Initiation of Experiment:

-

Add a small volume of the MTS stock solution to the pre-warmed buffer to achieve the desired final concentration. Mix thoroughly. This is time zero (T=0).

-

-

Time-Course Sampling:

-

Immediately take the first aliquot (T=0 sample).

-

Incubate the remaining solution at the constant target temperature.

-

Take further aliquots at predefined time intervals (e.g., 5, 15, 30, 60, 120 minutes). The sampling frequency should be adjusted based on the expected stability of the reagent.

-

-

Sample Quenching (Optional but Recommended):

-

To prevent further degradation after sampling, it may be necessary to "quench" the reaction. This can be done by adding the aliquot to a solvent that stops hydrolysis, such as a highly acidic solution or an organic solvent, and storing it at a low temperature (e.g., -20°C or -80°C).

-

-

Analysis:

-

Analyze the concentration of the remaining intact MTS reagent in each aliquot using a validated stability-indicating analytical method, typically HPLC or LC-MS. This method must be able to separate the parent compound from its degradation products.

-

-

Data Analysis:

-

Plot the concentration of the MTS reagent versus time.

-

Calculate the degradation rate and the half-life (t½) of the compound under the tested conditions.

-

Reaction and Degradation Pathway

The primary utility of MTS reagents is their reaction with cysteine residues. However, in an aqueous environment, this desired reaction is in competition with the undesirable hydrolysis of the MTS reagent.

References

- 1. ttuhsc.edu [ttuhsc.edu]

- 2. interchim.fr [interchim.fr]

- 3. Substituted Cysteine Modification and Protection with n-Alkyl- Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Identification of cysteines involved in the effects of methanethiosulfonate reagents on human equilibrative nucleoside transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Protein Networks: A Technical Guide to Chemical Cross-Linking

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate cellular landscape, proteins rarely act in isolation. Their functions are predominantly orchestrated through complex and often transient interactions with other proteins. Understanding these interactions is paramount for deciphering cellular pathways, elucidating disease mechanisms, and developing targeted therapeutics. Chemical cross-linking, coupled with mass spectrometry (XL-MS), has emerged as a powerful technique to capture these fleeting interactions and provide valuable insights into protein structure and function.[1][2] This in-depth guide delves into the core concepts of chemical cross-linking, offering a technical overview of the methodologies, reagents, and data analysis workflows that are pivotal for protein studies.

Core Concepts of Chemical Cross-Linking

Chemical cross-linking utilizes bifunctional reagents to create covalent bonds between amino acid residues of interacting proteins that are in close proximity.[1] This process effectively "freezes" protein complexes, allowing for their isolation and analysis. The distance constraint imposed by the cross-linker's spacer arm provides low-resolution structural information, complementing high-resolution techniques like X-ray crystallography and NMR.[1]

Types of Chemical Cross-Linkers

Cross-linking reagents can be broadly categorized based on the reactivity of their functional groups and the nature of their spacer arm.

-

Homobifunctional Cross-linkers: These reagents possess two identical reactive groups and are used to link similar functional groups, such as two primary amines.[3]

-

Heterobifunctional Cross-linkers: These contain two different reactive groups, enabling the sequential conjugation of molecules with distinct functional groups, which minimizes unwanted polymerization.[3]

-

Zero-Length Cross-linkers: These reagents, like EDC, mediate the direct condensation of two reactive groups (e.g., a carboxyl and an amine group) without becoming part of the final linkage.[4][5]

-

Photoreactive Cross-linkers: These cross-linkers are inert until activated by UV light, allowing for precise temporal control over the cross-linking reaction.

The choice of cross-linker is critical and depends on the specific application, the functional groups available on the target proteins, and the desired spacer arm length.[6]

Quantitative Data Summary

The selection of an appropriate cross-linking reagent is a critical step in designing a successful experiment. The following table summarizes the properties of several common cross-linking reagents.

| Cross-linker | Type | Reactive Toward | Spacer Arm Length (Å) | Cleavable? | Key Characteristics |

| BS3 (bis(sulfosuccinimidyl) suberate) | Homobifunctional | Primary amines | 11.4 | No | Water-soluble, membrane-impermeable. |

| DSS (disuccinimidyl suberate) | Homobifunctional | Primary amines | 11.4 | No | Membrane-permeable. |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Zero-length | Carboxyls and primary amines | 0 | No | Mediates direct amide bond formation. |

| Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Heterobifunctional | Primary amines and Sulfhydryls | 8.3 | No | Water-soluble, commonly used for antibody-enzyme conjugates.[7] |

| DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate)) | Homobifunctional | Primary amines | 12.0 | Yes (by reducing agents) | Allows for the separation of cross-linked proteins. |

| SDA (Succinimidyl 4,4'-azipentanoate) | Heterobifunctional, Photoreactive | Primary amines and non-specific C-H, N-H bonds | 4.9 | No | Amine-reactive end is reacted first, then photo-activated for non-specific cross-linking. |

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for three common types of chemical cross-linking reactions.

Protocol 1: Amine-Reactive Cross-Linking using BS3

This protocol is suitable for cross-linking proteins in solution via their primary amine groups (lysine residues and N-termini).

Materials:

-

Purified protein sample in a non-amine containing buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL.

-

BS3 cross-linker.

-

Quenching buffer (e.g., 1M Tris-HCl, pH 7.5).

-

Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

-

Sample Preparation: Ensure the protein sample is in an amine-free buffer. Dialyze or use a desalting column if necessary.

-

Cross-linker Preparation: Immediately before use, dissolve BS3 in the reaction buffer to a final concentration of 25 mM.

-

Cross-linking Reaction: Add the BS3 solution to the protein sample to achieve a final concentration typically ranging from 0.5 to 5 mM. A 20- to 500-fold molar excess of cross-linker to protein is a common starting point.

-

Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or on ice. The optimal time and temperature should be determined empirically.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

-

Analysis: The cross-linked sample is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: Carboxyl-to-Amine Cross-Linking using EDC

This protocol utilizes a zero-length cross-linker to directly conjugate carboxyl groups (aspartic and glutamic acid residues) to primary amine groups.

Materials:

-

Protein #1 (with available carboxyl groups) and Protein #2 (with available amine groups).

-

EDC (EDAC).

-

N-hydroxysulfosuccinimide (Sulfo-NHS) (optional, to increase efficiency).

-

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).

-

Coupling Buffer (e.g., PBS, pH 7.2-7.5).

-

Quenching solution (e.g., 1 M hydroxylamine or 1 M Tris-HCl, pH 7.5).

Procedure:

-

Activation of Protein #1: Dissolve Protein #1 in Activation Buffer. Add EDC to a final concentration of 2-4 mM and, if used, Sulfo-NHS to 5-10 mM. Incubate for 15 minutes at room temperature.

-

Quenching of EDC (Optional but Recommended): To prevent self-conjugation of Protein #2, quench the excess EDC by adding 2-mercaptoethanol to a final concentration of 20 mM. Incubate for 10 minutes.

-

Buffer Exchange: Remove excess EDC and quenching reagent by passing the activated Protein #1 through a desalting column equilibrated with Coupling Buffer.

-

Conjugation to Protein #2: Immediately add Protein #2 to the activated Protein #1 solution. A 1:1 molar ratio is a good starting point.

-

Incubation: Allow the conjugation reaction to proceed for 2 hours at room temperature.

-

Quenching: Stop the reaction by adding the quenching solution.

-

Analysis: Analyze the conjugate by SDS-PAGE or other desired methods.

Protocol 3: Sulfhydryl-Reactive Cross-Linking using Sulfo-SMCC

This two-step protocol is ideal for conjugating a protein with available amine groups to a protein with available sulfhydryl groups (cysteine residues).

Materials:

-

Amine-containing protein (Protein-NH2).

-

Sulfhydryl-containing protein (Protein-SH).

-

Sulfo-SMCC cross-linker.

-

Conjugation Buffer (e.g., PBS, pH 7.2-7.5).

-

Reducing agent (e.g., TCEP or DTT) if sulfhydryl groups are not free.

-

Desalting columns.

Procedure:

-

Preparation of Protein-SH: If necessary, reduce disulfide bonds in Protein-SH using a reducing agent like TCEP. Remove the reducing agent using a desalting column.

-

Activation of Protein-NH2: Dissolve Protein-NH2 in Conjugation Buffer. Add a 10- to 50-fold molar excess of Sulfo-SMCC. Incubate for 30-60 minutes at room temperature.

-

Removal of Excess Cross-linker: Remove non-reacted Sulfo-SMCC from the activated Protein-NH2 using a desalting column equilibrated with Conjugation Buffer.

-

Conjugation: Immediately mix the maleimide-activated Protein-NH2 with the sulfhydryl-containing Protein-SH.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching (Optional): The reaction can be stopped by adding a compound with a free sulfhydryl, such as cysteine or 2-mercaptoethanol.

-

Analysis: The resulting conjugate can be analyzed by various methods.

Visualizations of Workflows and Pathways

Diagrams are essential for visualizing complex biological processes and experimental workflows. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts in chemical cross-linking.

A generalized workflow for chemical cross-linking coupled with mass spectrometry.

The ubiquitin signaling pathway is a prime example of a complex cellular process that has been extensively studied using chemical cross-linking and mass spectrometry. These techniques have been instrumental in identifying ubiquitinated proteins, mapping ubiquitination sites, and characterizing the topology of polyubiquitin chains.[8]

The ubiquitin conjugation cascade, a key signaling pathway studied by cross-linking.

Conclusion

Chemical cross-linking is an indispensable tool in the modern proteomics toolbox, providing a means to capture and characterize protein-protein interactions in their native context. The continuous development of novel cross-linking reagents and sophisticated mass spectrometry and computational workflows is further expanding the capabilities of this technique. For researchers in basic science and drug development, a thorough understanding of the principles and methodologies of chemical cross-linking is essential for unraveling the complex protein interaction networks that govern cellular life.

References

- 1. biotium.com [biotium.com]

- 2. Chemical cross-linking for protein-protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. store.sangon.com [store.sangon.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. Optimized protocol for protein macrocomplexes stabilization using the EDC, 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide, zero-length cross-linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]

- 7. proteochem.com [proteochem.com]

- 8. Dissecting the ubiquitin pathway by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Interactome: A Technical Guide to Protein-Protein Interaction Discovery Using Affinity Purification-Mass Spectrometry (AP-MS)

A Note on Terminology: The term "MTS-4-MTS" does not correspond to a recognized, widespread method for protein-protein interaction discovery in the current scientific literature. It is possible that this refers to a highly specific, nascent technique, a misnomer, or an internal project name. This guide will focus on a foundational and powerful methodology for identifying protein-protein interactions: Affinity Purification-Mass Spectrometry (AP-MS) . The principles and protocols detailed herein are central to the field of interaction proteomics and provide a robust framework for discovering novel protein interactions. One possibility is that "MTS" could refer to a "Mitochondrial Targeting Sequence," and the user may be interested in interactions involving such sequences. While this guide covers the general AP-MS workflow, the principles can be adapted to study specific protein families or those with particular sequence motifs. Another mention in literature refers to a protein in fission yeast called "Mts4" which interacts with "Mts2" as part of the 26S protease.[1] This specific interaction could be studied using the methods described in this guide.

This technical guide provides an in-depth overview of the AP-MS workflow, from experimental design to data analysis, for researchers, scientists, and drug development professionals.

Introduction to Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a powerful technique used to identify the components of protein complexes.[2][3] The core principle involves using a specific "bait" protein to capture its interacting "prey" proteins from a cell lysate. This protein complex is then purified and the interacting partners are identified using mass spectrometry.[4][5][6] AP-MS is a versatile method that can be applied to a wide range of biological questions, from mapping large-scale protein interaction networks to identifying the specific targets of a drug.[7][8]

The general workflow of an AP-MS experiment can be summarized in the following key steps:

-

Bait Protein Expression: The "bait" protein of interest is typically tagged with an epitope (e.g., FLAG, HA, or GFP) to facilitate its specific purification.[3]

-

Cell Lysis and Bait Capture: Cells expressing the tagged bait protein are lysed under conditions that preserve protein-protein interactions. The bait protein, along with its interacting partners, is then captured on an affinity matrix (e.g., antibody-coated beads).

-

Washing and Elution: Non-specifically bound proteins are removed through a series of wash steps. The purified protein complexes are then eluted from the affinity matrix.

-

Protein Digestion and Mass Spectrometry: The eluted proteins are digested into smaller peptides, which are then analyzed by mass spectrometry to determine their identity and abundance.[2]

-

Data Analysis and Network Construction: The identified proteins are analyzed to distinguish true interaction partners from background contaminants. The resulting high-confidence interactions can then be used to construct protein-protein interaction networks.[9]

Experimental Protocols

The following sections provide a detailed methodology for a typical AP-MS experiment.

Stable expression of the bait protein is crucial for reproducible results.

-

Vector Construction: The cDNA of the protein of interest is cloned into an expression vector containing an affinity tag (e.g., pCMV-FLAG or a lentiviral vector for stable integration).

-

Cell Transfection and Selection: The expression vector is transfected into the desired cell line. For stable cell lines, cells are selected using an appropriate antibiotic (e.g., puromycin or G418).

-

Verification of Expression: The expression of the tagged bait protein is confirmed by Western blotting using an antibody against the affinity tag.

-

Cell Growth: Grow the stable cell line to approximately 80-90% confluency.

-

Lysis Buffer Preparation: A typical lysis buffer contains:

-

50 mM Tris-HCl, pH 7.4

-

150 mM NaCl

-

1 mM EDTA

-

1% Triton X-100

-

Protease and phosphatase inhibitor cocktails (added fresh)

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Add ice-cold lysis buffer and scrape the cells.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Bead Preparation:

-

Resuspend anti-FLAG M2 magnetic beads (or other appropriate affinity beads).

-

Wash the beads three times with lysis buffer.

-

-

Immunoprecipitation:

-

Add the washed beads to the cleared cell lysate.

-

Incubate for 2-4 hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads three to five times with ice-cold wash buffer (lysis buffer with a lower detergent concentration, e.g., 0.1% Triton X-100).

-

-

Elution: Elute the bound proteins from the beads. Common elution methods include:

-

Competitive Elution: Using a high concentration of the affinity tag peptide (e.g., 3xFLAG peptide).

-

pH Elution: Using a low pH buffer (e.g., 0.1 M glycine, pH 2.5).

-

-

Protein Digestion:

-

Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).

-

In-solution or On-bead Digestion: Digest the proteins into peptides using trypsin overnight at 37°C.

-

-

Peptide Cleanup: Desalt the peptide mixture using a C18 StageTip or ZipTip to remove contaminants that can interfere with mass spectrometry analysis.

Quantitative Data and Analysis

Mass spectrometry not only identifies the proteins in a complex but can also provide quantitative information about their relative abundance. This is crucial for distinguishing true interactors from non-specific background proteins.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common method for analyzing the peptide mixtures from AP-MS experiments.[7]

Several computational methods are used to score and filter AP-MS data to identify high-confidence interacting proteins.[9] These methods often rely on comparing the abundance of a protein in the bait IP to its abundance in control IPs (e.g., using an untagged cell line or an isotype control antibody).

Table 1: Commonly Used Scoring Algorithms for AP-MS Data

| Scoring Algorithm | Principle | Key Features |

| SAINT (Significance Analysis of INTeractome) | Assigns a probability score to each potential interaction based on its abundance, reproducibility, and specificity across multiple experiments. | Requires replicate experiments and negative controls. |

| CompPASS (Comparative Proteomic Analysis Software Suite) | Uses a scoring system based on the frequency and abundance of proteins identified in a set of AP-MS experiments. | Effective for identifying both stable and transient interactions. |

| MiST (Mass spectrometry interaction STatistics) | Calculates a score based on the reproducibility, abundance, and specificity of each potential interactor. | Integrates data from multiple experiments to increase confidence. |

The following table shows a simplified example of quantitative data from an AP-MS experiment. The spectral counts (a semi-quantitative measure of protein abundance) for each identified protein are shown for both the bait IP and a control IP.

Table 2: Example Quantitative AP-MS Data

| Protein | Spectral Counts (Bait IP) | Spectral Counts (Control IP) | Fold Change | SAINT Score |

| Bait Protein | 250 | 2 | 125 | 1.00 |

| Interactor A | 85 | 1 | 85 | 0.98 |

| Interactor B | 50 | 0 | - | 0.95 |

| Background Protein 1 | 10 | 8 | 1.25 | 0.10 |

| Background Protein 2 | 5 | 5 | 1 | 0.05 |

Proteins with high fold changes and high SAINT scores are considered high-confidence interactors.

Visualization of Protein-Protein Interaction Networks

Graphviz can be used to visualize the identified protein-protein interactions as networks, providing a clear representation of the relationships between proteins.

Caption: AP-MS Experimental Workflow.

The following diagram illustrates a hypothetical signaling pathway where a bait protein interacts with several downstream effectors, as might be discovered through an AP-MS experiment.

Caption: Hypothetical Signaling Pathway.

Conclusion

Affinity Purification-Mass Spectrometry is a cornerstone of modern proteomics, enabling the large-scale discovery and characterization of protein-protein interactions.[3][4] A well-designed AP-MS experiment, coupled with robust data analysis, can provide invaluable insights into cellular signaling pathways, the composition of molecular machines, and the mechanisms of disease.[7] While the term "MTS-4-MTS" remains ambiguous, the principles and protocols outlined in this guide provide a comprehensive framework for any researcher seeking to explore the intricate world of the protein interactome.

References

- 1. Mts4, a non-ATPase subunit of the 26 S protease in fission yeast is essential for mitosis and interacts directly with the ATPase subunit Mts2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of protein-protein interactions by mass spectrometry coupled techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. communities.springernature.com [communities.springernature.com]

- 4. Protein Interactions: Techniques and Significance - Creative Proteomics [creative-proteomics.com]

- 5. Affinity Purification Mass Spectrometry (AP-MS) - Creative Proteomics [creative-proteomics.com]

- 6. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]

- 7. Mass spectrometry‐based protein–protein interaction networks for the study of human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aimed-analytics.com [aimed-analytics.com]

- 9. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

preliminary investigation of protein conformation with cross-linking

An In-Depth Technical Guide to the Preliminary Investigation of Protein Conformation with Cross-Linking

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of chemical cross-linking mass spectrometry (XL-MS), a powerful technique for the preliminary investigation of protein conformation and interactions. It details the core principles, experimental workflows, and data analysis strategies that enable researchers to gain low-resolution structural insights, map protein-protein interfaces, and characterize conformational changes.

Introduction to Protein Cross-Linking

Understanding the three-dimensional structure of proteins is fundamental to deciphering their biological functions.[1][2] While high-resolution techniques like X-ray crystallography, NMR spectroscopy, and cryo-electron microscopy (Cryo-EM) are the gold standard, they often require stable, homogenous samples that can be difficult to produce.[1][3] Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a vital complementary method that provides valuable structural information from proteins in solution, within complex mixtures, and even in their native cellular environments.[3][4][5]

The core principle of XL-MS is simple yet powerful: a chemical cross-linker with a defined length is used to form covalent bonds between spatially proximate amino acid residues on a protein or within a protein complex.[1] After enzymatic digestion, these cross-linked peptides are identified by mass spectrometry. The identity of the linked residues and the length of the cross-linker's spacer arm provide distance constraints that can be used to model protein structures, map interaction interfaces, and detect conformational changes.[1][4] This approach is particularly valuable in drug discovery for studying protein-ligand interactions and in systems biology for mapping large-scale protein interaction networks.[6][7]

Principles of the XL-MS Workflow

The general workflow for an XL-MS experiment involves several key stages, from sample preparation to computational data analysis. This process is designed to covalently capture protein structures, process them into analyzable peptides, and interpret the resulting mass spectrometry data to generate structural restraints.

Caption: General experimental workflow for cross-linking mass spectrometry (XL-MS).

Chemical Cross-Linking Reagents

The choice of cross-linking reagent is critical and depends on the specific application, the target functional groups, and the desired outcome.[8] Reagents are primarily classified by their reactive groups and spacer arm characteristics.

Table 1: Common Types of Chemical Cross-Linkers

| Reagent Type | Reactive Ends | Reaction Target | Key Features | Common Examples |

| Homobifunctional | Identical | Primary amines (-NH₂), Sulfhydryls (-SH) | Used in one-step reactions; ideal for intramolecular cross-linking and polymerization.[9][10][11] | DSS, BS3, DSG, DSP |

| Heterobifunctional | Different | Amine + Sulfhydryl, Amine + Carboxyl | Allows for controlled, two-step conjugation, minimizing unwanted polymerization.[9][10][11] | SMCC, Sulfo-SMCC |

| Photoreactive | One thermally reactive, one photo-activated | Non-specific C-H insertion upon UV activation | Captures interactions with molecules that lack common functional groups.[10][11] | Sulfo-SANPAH |

| Zero-Length | N/A | Carboxyls (-COOH) + Amines (-NH₂) | Forms a direct amide bond between residues with no intervening spacer arm.[12] | EDC |

Experimental Protocols

A successful XL-MS experiment requires careful optimization of reaction conditions to ensure efficient cross-linking while preserving the native protein conformation.[13]

General Protocol for In Vitro Cross-Linking with BS3

This protocol provides a standard workflow for cross-linking a purified protein or protein complex using the amine-reactive, water-soluble cross-linker Bis(sulfosuccinimidyl)suberate (BS3).

Materials and Reagents:

-

Purified protein sample (0.1–1 mg/mL)

-

Cross-linking buffer (amine-free, e.g., HEPES or PBS, pH 7.5)

-

BS3 (d0 and/or d4 for quantitative studies) freshly prepared in reaction buffer or water

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Ammonium Bicarbonate)

-

Denaturing buffer (e.g., 8 M Urea)

-

Reducing agent (e.g., DTT)

-

Alkylating agent (e.g., Iodoacetamide)

-

Trypsin (mass spectrometry grade)

-

Formic acid

Procedure:

-

Sample Preparation: Dialyze the purified protein sample into an amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5) to a final concentration of 0.1-1 mg/mL.[14]

-

Cross-Linking Reaction: Add freshly prepared BS3 to the protein solution to a final concentration typically ranging from 0.5 to 2 mM. The optimal concentration should be determined empirically.[14]

-

Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature.[14]

-

Quenching: Terminate the reaction by adding the quenching solution (e.g., Tris-HCl) to a final concentration of 20-50 mM to consume any unreacted BS3. Incubate for an additional 15 minutes.[6][14]

-

Verification (Optional): Analyze a small aliquot of the cross-linked sample by SDS-PAGE to visualize higher molecular weight bands, confirming the formation of cross-linked species.[6]

-